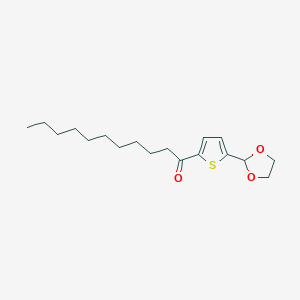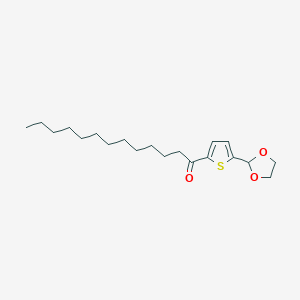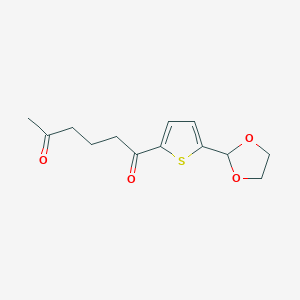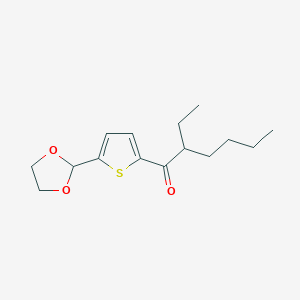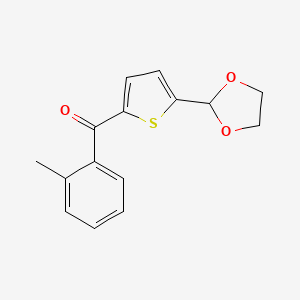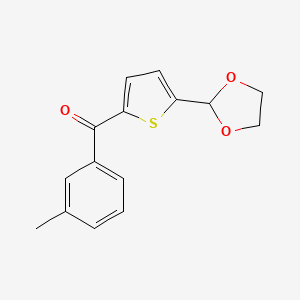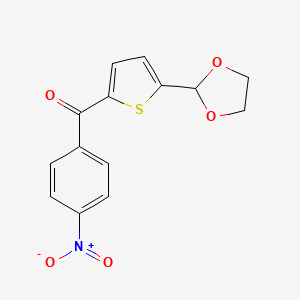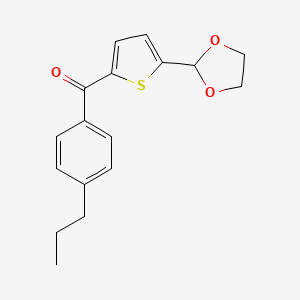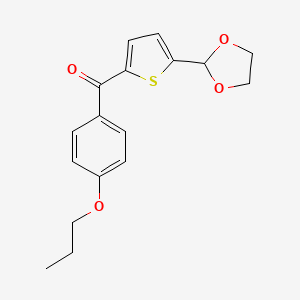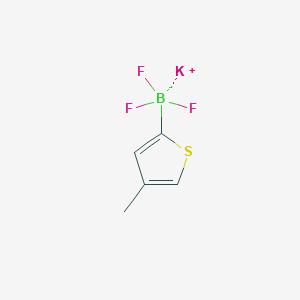
4-Méthylthiophène-2-yltrifluoroborate de potassium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 4-methylthiophene-2-trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .
Applications De Recherche Scientifique
Potassium 4-methylthiophene-2-trifluoroborate has a wide range of applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium 4-methylthiophene-2-trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with 4-methylthiophen-2-yl derivatives. The reaction typically requires the presence of a base, such as potassium hydroxide, and is carried out under mild conditions .
Industrial Production Methods
In industrial settings, the production of potassium organotrifluoroborates often involves the use of trialkyl borates and potassium hydrogen fluoride (KHF2). The process includes the in situ reaction of n-butyllithium with dibromo- or diiodomethane, followed by treatment with trialkyl borates and KHF2 . This method ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 4-methylthiophene-2-trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various biaryl compounds and heterocycles.
Mécanisme D'action
The mechanism of action of potassium 4-methylthiophen-2-yltrifluoroborate in cross-coupling reactions involves the transmetalation process. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps. This results in the formation of new carbon-carbon bonds. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .
Comparaison Avec Des Composés Similaires
Potassium 4-methylthiophene-2-trifluoroborate can be compared with other organotrifluoroborates, such as:
- Potassium phenyltrifluoroborate
- Potassium vinyltrifluoroborate
- Potassium alkyltrifluoroborates
Uniqueness
- Stability : Potassium 4-methylthiophene-2-trifluoroborate is more stable and easier to handle compared to some other organoboron compounds .
- Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications .
By understanding the properties and applications of potassium 4-methylthiophen-2-yltrifluoroborate, researchers can leverage its potential in various fields of science and industry.
Propriétés
IUPAC Name |
potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCAQWDUGVPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BF3KS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
